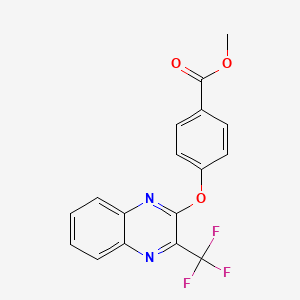
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate
カタログ番号:
B2435074
CAS番号:
321433-71-0
分子量:
348.281
InChIキー:
POPVQGVTIKNFQH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl-containing compounds are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is a key structural motif in many active ingredients .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Chemical Reactions Analysis
The chemical reactions of trifluoromethyl-containing compounds are diverse and depend on the specific compound .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the unique physicochemical properties of the fluorine atom . For example, Methyl 3-(trifluoromethyl)benzoate has a density of 1.295 g/mL at 25 °C .科学的研究の応用
Synthesis and Chemical Reactions
- Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate and its derivatives have been extensively explored in various chemical syntheses. For instance, it has been used in the synthesis of quinoxaline derivatives. These compounds are obtained through reactions involving active methyl groups and various nucleophiles, leading to the formation of diverse derivatives such as pyruvates, phthalides, and quinoxalinyl derivatives (Ibrahim, El-Shaaer, & Hassan, 2002).
Biological and Pharmacological Studies
- In biological studies, certain quinoxaline derivatives have shown potential in inducing oxidative stress responses in animal models. For example, research has shown that compounds like quinocetone can induce oxidative stress and nephrotoxicity in rats, with implications for studying the drug's potential toxicity and mechanisms of action (Yu et al., 2013).
Sensor and Detection Applications
- These compounds have also found use in the development of sensors. For instance, derivatives have been used to modify electrodes for sensing applications, such as in the detection of nitrite. The modified electrodes demonstrate enhanced electrocatalytic behavior and high selectivity, indicating their potential utility in analytical chemistry (Jilani et al., 2020).
Chemical Synthesis and Ligand Design
- Furthermore, these compounds have been used in the synthesis of novel chemical structures. For example, researchers have designed and synthesized new quinoxaline derivatives for potential applications in medicinal chemistry, such as anti-tuberculosis agents (Jaso et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-16(23)10-6-8-11(9-7-10)25-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVQGVTIKNFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)nico...
Cat. No.: B2434991
CAS No.: 1327233-15-7
4-Fluoro-3,N-dimethylaniline
Cat. No.: B2434993
CAS No.: 77488-82-5
N-(4-chlorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol...
Cat. No.: B2435001
CAS No.: 1189727-11-4
4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol...
Cat. No.: B2435002
CAS No.: 894044-36-1
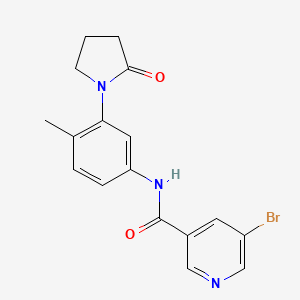
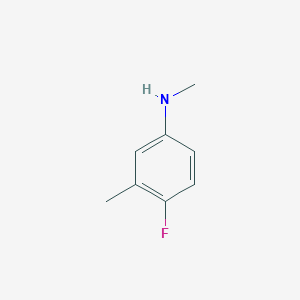
![N-(4-chlorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2435001.png)
![4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2435002.png)

![2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-bis[[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy]-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2435005.png)
![(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2435008.png)

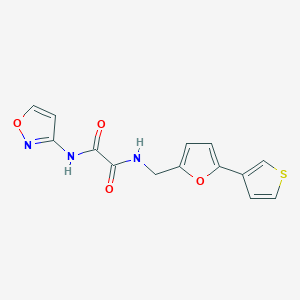
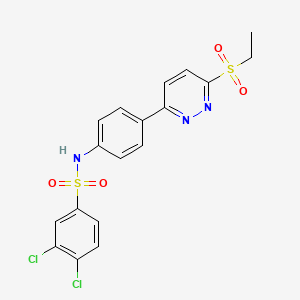

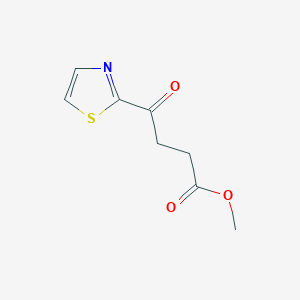
![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)
